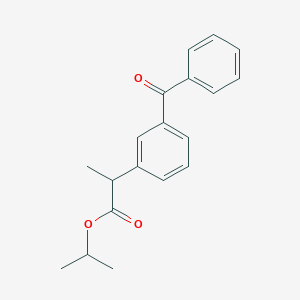
Isopropyl Ester of Cetirizine
Overview
Description
The Isopropyl Ester of Cetirizine is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. Cetirizine is known for its selective inhibition of peripheral H1 receptors, which helps alleviate symptoms such as sneezing, itching, and hives. The isopropyl ester form is a modified version that may offer different pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of esters typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. For the Isopropyl Ester of Cetirizine, the reaction involves cetirizine and isopropyl alcohol. The esterification process can be catalyzed by a mineral acid such as sulfuric acid. The reaction is generally carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of the this compound would involve large-scale esterification reactors. The process would be optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction, the product would be purified using techniques like distillation or crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: The Isopropyl Ester of Cetirizine can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cetirizine and isopropyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Hydrolysis: Cetirizine and isopropyl alcohol.
Reduction: Cetirizine alcohol derivative.
Substitution: Various substituted cetirizine derivatives depending on the nucleophile used.
Scientific Research Applications
The Isopropyl Ester of Cetirizine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic benefits compared to cetirizine.
Industry: Utilized in the formulation of pharmaceutical products, especially where modified release profiles are desired
Mechanism of Action
The Isopropyl Ester of Cetirizine exerts its effects primarily through the inhibition of peripheral H1 receptors. This inhibition prevents the action of histamine, a compound involved in allergic reactions. By blocking histamine receptors, the compound reduces symptoms such as itching, swelling, and redness. The ester form may offer different absorption and distribution characteristics, potentially leading to variations in onset and duration of action .
Comparison with Similar Compounds
Cetirizine: The parent compound, a second-generation antihistamine.
Levocetirizine: The levorotary enantiomer of cetirizine, known for its higher potency.
Hydroxyzine: A first-generation antihistamine and precursor to cetirizine.
Comparison:
Cetirizine vs. Isopropyl Ester of Cetirizine: The ester form may offer different pharmacokinetic properties, such as improved absorption or prolonged duration of action.
Levocetirizine vs. This compound: Levocetirizine is more potent but may have different pharmacokinetic profiles compared to the ester form.
Hydroxyzine vs. This compound: Hydroxyzine is less selective and more sedative compared to cetirizine and its derivatives
Properties
IUPAC Name |
propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O3/c1-19(2)30-23(28)18-29-17-16-26-12-14-27(15-13-26)24(20-6-4-3-5-7-20)21-8-10-22(25)11-9-21/h3-11,19,24H,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBHROXLOFZZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl N-[5-(4-fluorobenzoyl)-1-methylbenzimidazol-2-yl]carbamate](/img/structure/B3179325.png)







![(2RS)-4-[2-Hydroxy-3-(isopropylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B3179384.png)

![2-[[(5-Methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethanamine Dihydrobromide](/img/structure/B3179391.png)
